Product packaging for 6-Benzylpyrimidin-4-amine(Cat. No.:CAS No. 69382-97-4)

6-Benzylpyrimidin-4-amine

Cat. No.: B1476533
CAS No.: 69382-97-4
M. Wt: 185.22 g/mol
InChI Key: POLYZTNGEQHUBZ-UHFFFAOYSA-N
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Description

6-Benzylpyrimidin-4-amine (CAS 69382-97-4) is an organic compound with the molecular formula C11H11N3 and a molecular weight of 185.23 g/mol . It is characterized by a pyrimidine ring core, which is a privileged structure in medicinal chemistry, substituted with an amine group and a benzyl moiety at the 4 and 6 positions, respectively . The pyrimidin-4-amine scaffold is a key pharmacophore in the development of targeted therapeutic agents . Scientific literature indicates that structurally similar pyrrolo[3,2-d]pyrimidin-4-amine derivatives have been investigated as potent inhibitors of proangiogenic receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) . These compounds have demonstrated significant antitumor and antiproliferative activities in research settings by acting as microtubule depolymerizing agents . As a pyrimidine derivative, this compound serves as a valuable building block for chemical synthesis and a core scaffold for the design and discovery of novel bioactive molecules in pharmaceutical and agrochemical research . This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3 B1476533 6-Benzylpyrimidin-4-amine CAS No. 69382-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-benzylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-11-7-10(13-8-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLYZTNGEQHUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 6-Benzylpyrimidin-4-amine Core Structure

The synthesis of the this compound core relies on fundamental reactions in heterocyclic chemistry, including cyclization, condensation, and multi-component strategies.

The formation of the pyrimidine (B1678525) ring is a critical step in the synthesis of this compound. Cyclization reactions, which involve the formation of a ring from a linear precursor, are a cornerstone of this process. nih.gov A widely employed method is the Principal Synthesis, which involves the condensation of a three-carbon unit with an N-C-N fragment, such as a guanidine (B92328) or amidine derivative. thieme-connect.de These reactions are typically performed under alkaline conditions, for instance, using sodium ethoxide in ethanol, although neutral or acidic conditions can also be utilized. thieme-connect.de

A notable cyclization approach involves the reaction of β-keto esters with amidines, which can be promoted by ultrasound irradiation to yield highly substituted 4-pyrimidinols. organic-chemistry.org Another strategy involves the cyclocondensation of β-alkoxy-β-ketoenamides with hydroxylamine (B1172632) hydrochloride, which provides a route to pyrimidine N-oxides under mild conditions. thieme-connect.de These N-oxides can be further transformed into the desired pyrimidine derivatives. The versatility of cyclization strategies allows for the introduction of various substituents onto the pyrimidine ring, making it a flexible approach for generating a diverse range of compounds. thieme-connect.de

Starting MaterialsReagents/ConditionsProduct TypeReference
β-Keto esters, AmidinesUltrasound4-Pyrimidinols organic-chemistry.org
β-Alkoxy-β-ketoenamides, Hydroxylamine hydrochlorideMethanol, Room TemperaturePyrimidine N-oxides thieme-connect.de
Acetylacetone, Guanidine carbonateK2CO3, H2O2-Amino-4,6-dimethylpyrimidine thieme-connect.de
β-Sulfanyl-β-unsaturated ketone, Guanidine/BenzimidamideNaOH, Ethanol, RefluxSubstituted Pyrimidines thieme-connect.de

The introduction of the benzyl (B1604629) group onto the pyrimidine framework is a key step in the synthesis of this compound. This is often achieved through alkylation or arylation reactions.

Alkylation: N-alkylation is a common method for forming C-N bonds and can be used to introduce the benzyl group. wikipedia.orgresearchgate.net This typically involves the reaction of an amine with an alkyl halide, such as benzyl chloride. The reaction is a type of nucleophilic aliphatic substitution. wikipedia.org However, a significant challenge in amine alkylation is the potential for overalkylation, where the primary amine product reacts further to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. savemyexams.comlibretexts.org To favor the formation of the primary amine, a large excess of ammonia (B1221849) or the primary amine can be used. savemyexams.com Alternative methods to control selectivity include the Delépine reaction and the Gabriel synthesis. wikipedia.org

Arylation: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Direct arylation, which involves the coupling of a C-H bond with an aryl halide, has emerged as an efficient method for introducing aryl groups. researchgate.net For instance, the arylation of the C5 position of pyrimidines can be achieved using this methodology. researchgate.net Palladium-catalyzed intramolecular arylation has also been employed to synthesize fused pyrimidine systems. researchgate.net These advanced methods offer a more direct and often more efficient route to arylated pyrimidines compared to classical approaches.

Reaction TypeKey ReagentsSubstrateProductReference
N-AlkylationBenzyl halide, Base (e.g., K2CO3)AmineBenzylated amine
Direct C-H ArylationAryl halide, Palladium catalystPyrimidine derivativeArylated pyrimidine researchgate.netacs.org

Condensation reactions, where two molecules combine with the elimination of a small molecule like water, are fundamental to the synthesis of the pyrimidine ring in this compound. ebsco.comlibretexts.org A classic example is the reaction between an amine and a carboxylic acid to form an amide, a key bond in many heterocyclic syntheses. libretexts.org

In the context of pyrimidine synthesis, condensation reactions often involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a compound containing an N-C-N moiety, such as guanidine or urea. thieme-connect.de For instance, the reaction of β-oxoesters with nitroguanidine (B56551) is a step in the synthesis of related pyrimidin-4-one structures. acs.org Similarly, the condensation of 2-aminopyrimidine (B69317) with benzyl halides in the presence of a base can be used to synthesize related compounds. smolecule.com These reactions are often catalyzed by acids or bases and are crucial for building the heterocyclic core. ebsco.com

More advanced, nickel-catalyzed methods have been developed for the synthesis of highly substituted pyrimidines through the acceptorless dehydrogenative annulation of alcohols, malononitrile, and a guanidine or benzamidine (B55565) salt. acs.orgnih.gov This approach offers an efficient and sustainable route to complex pyrimidine derivatives.

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReference
β-OxoesterNitroguanidineCondensationPyrimidin-4-one derivative acs.org
Alcohols, MalononitrileGuanidine/Benzamidine saltNickel(II)-NNS pincer complexesHighly substituted pyrimidines acs.orgnih.gov
Amino acidsCarboxylic acidsEnzyme or heatAmides/Peptides libretexts.org

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a complex product, offer a highly efficient strategy for the synthesis of diverse heterocyclic compounds, including pyrimidine derivatives. nih.govtaylorfrancis.com These reactions are characterized by their high atom economy and the ability to generate molecular complexity in a single step. nih.gov

Several MCRs are applicable to the synthesis of the pyrimidine core. For example, a three-component reaction of aldehydes, malononitrile, and S-alkylisothiouronium salts in water can produce 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines in good yields. researchgate.net Another powerful MCR is the LANCA (Lithiated Alkoxyallenes, Nitriles, and Carboxylic Acids) three-component reaction, which produces β-alkoxy-β-ketoenamides. These intermediates can then undergo cyclocondensation to form highly substituted pyrimidine N-oxides. thieme-connect.dethieme-connect.com A zinc-mediated carbonyl alkylative amination has also been developed for the synthesis of α-branched amines, which could be relevant precursors. nih.gov The use of MCRs significantly streamlines the synthesis of complex pyrimidine-based molecules. taylorfrancis.com

Reaction Name/TypeComponentsProduct TypeReference
Three-component reactionAldehydes, Malononitrile, S-Alkylisothiouronium salts2-Alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines researchgate.net
LANCA three-component reactionLithiated Alkoxyallenes, Nitriles, Carboxylic Acidsβ-Alkoxy-β-ketoenamides (precursors to pyrimidine N-oxides) thieme-connect.dethieme-connect.com
Ugi four-component reactionAmine, Ketone/Aldehyde, Isocyanide, Carboxylic acidBis-amide nih.gov
Strecker three-component reactionAmmonia/Amine, Aldehyde/Ketone, Cyanideα-Amino acid nih.gov

Derivatization and Functionalization Strategies of this compound

Once the this compound core is synthesized, it can be further modified to create a library of related compounds. This is typically achieved through reactions that target specific positions on the pyrimidine ring.

Nucleophilic substitution is a key strategy for the derivatization of the this compound scaffold. The pyrimidine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly when activated with a good leaving group.

Reactions at the C-2 and C-4 positions are common. For instance, a nitroamino group at the C-2 position can be displaced by various amines under thermal conditions to introduce diverse substituents. acs.org Similarly, halogens at the C-2 or C-4 positions can be readily substituted by nucleophiles such as amines or thiols, often under basic conditions. The lone pair of electrons on the nitrogen atom of amines makes them effective nucleophiles for these reactions. savemyexams.com

Nucleophilic aromatic substitution (SNAr) is a specific type of substitution that occurs on aromatic rings. masterorganicchemistry.com This mechanism involves the addition of a nucleophile to the ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. masterorganicchemistry.com This strategy has been used for the arylation of RNA 2'-OH groups using activated pyrimidine reagents. nih.gov The reactivity of the pyrimidine ring towards nucleophilic substitution allows for extensive functionalization, enabling the synthesis of a wide array of derivatives.

Position of SubstitutionLeaving GroupNucleophileProductReference
C-2NitroaminoN-methyl-N-propylamine2-(N-methyl-N-propylamino) pyrimidine derivative acs.org
C-2 or C-4HalogenAmines, ThiolsSubstituted pyrimidinediones
Aromatic RingHalideTrialkylammoniumArylated RNA nih.gov

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for Aromatic and Heteroaromatic Substitutions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted pyrimidines, allowing for the creation of diverse derivatives from common halogenated intermediates. nih.govmdpi.com These methods offer wide functional group tolerance and enable the diversification of a single intermediate into numerous related products. nih.gov

The Suzuki-Miyaura coupling , which forms carbon-carbon bonds between an organoboron compound and an organic halide, has been extensively used for the arylation of pyrimidine cores. mdpi.com For di- or tri-halogenated pyrimidines, such as 2,4-dichloropyrimidine (B19661) or 5-bromo-2,4-dichloropyrimidine, the reaction can be controlled to achieve regioselective substitution. nih.govwuxibiology.com Studies have shown that in 2,4-dichloropyrimidine, the Suzuki coupling preferentially occurs at the C4 position. nih.govmdpi.com This regioselectivity is influenced by factors such as the solvent, with alcoholic solvent mixtures often providing higher reactivity at lower temperatures compared to polar aprotic solvents. nih.gov Microwave-assisted Suzuki couplings have been developed to provide C4-substituted pyrimidines efficiently, often with very low catalyst loading (e.g., 0.5 mol%) and short reaction times. mdpi.com

For instance, a one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed to synthesize diarylated pyrimidines, demonstrating the method's efficiency. nih.gov However, sterically hindered boronic acids, such as those with ortho-substituents, may require harsher reaction conditions to achieve good yields. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Pyrimidine Scaffolds

Starting Material Coupling Partner Catalyst System Solvent / Base Conditions Product Type Reference
2,4-Dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ / K₂CO₃ Toluene/Ethanol/Water Degassed with Argon 4-Phenyl-2-chloropyrimidine nih.gov
2,4-Dichloropyrimidines Aryl/Heteroaryl boronic acids Pd(PPh₃)₄ Not specified Microwave, 15 min C4-Substituted pyrimidines mdpi.com
4,6-Dichloropyrimidine 5-Pyrimidylboronic acid Pd(PPh₃)₂Cl₂ / Na₂CO₃ 1,4-Dioxane 95 °C 4,6-bis(5-pyrimidyl)pyrimidine rsc.org
4-Chloro-6-iodo-pyrrolo[2,3-d]pyrimidine Benzylzinc bromides Not specified Not specified Not specified 4-Benzyl-6-iodo-pyrrolo[2,3-d]pyrimidine bohrium.com

The Buchwald-Hartwig amination is another critical cross-coupling reaction, used to form carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.org This reaction has become a standard method for synthesizing aryl amines due to its broad substrate scope. wikipedia.orgursinus.edu The development of various generations of catalyst systems, incorporating specialized phosphine (B1218219) ligands, has expanded its applicability to a wide range of amine and aryl coupling partners under mild conditions. wikipedia.org In the context of pyrimidine synthesis, this reaction is used to introduce amino substituents. For example, N-benzylpyrimidin-4-amine derivatives can be synthesized from 2,4-dichloropyrimidine by first performing a nucleophilic aromatic substitution with a benzylamine (B48309) at the C4 position, followed by a second substitution at the C2 position, which can be a Buchwald-Hartwig amination if coupling with an amine. nih.gov

Substitution of Benzyl Moiety

The benzyl group in this compound and its analogs is not merely a passive substituent; its modification is a key strategy for tuning the properties of the molecule. Research into related scaffolds, such as benzyl-substituted pyrrolo[2,3-d]pyrimidines, has explored the impact of substitutions on the benzyl ring. bohrium.comnih.gov

These modifications are typically introduced by starting with an appropriately substituted benzyl halide or corresponding organometallic reagent in a cross-coupling reaction. For example, in the synthesis of CSF1R inhibitors, various substituted benzylzinc bromides were used in Negishi cross-coupling reactions to install modified benzyl groups at the C4 position of a pyrrolo[2,3-d]pyrimidine core. bohrium.com

Studies on multiple receptor tyrosine kinase inhibitors based on a 7-(substituted benzyl)pyrrolo[2,3-d]pyrimidine scaffold have shown that the nature and position of substituents on the benzyl ring significantly impact biological activity. nih.gov For instance, compounds with a 2'-chloro benzyl substitution or a 3',4',5'-trimethoxy benzyl substitution showed varied inhibitory activity against different kinases. nih.gov Similarly, a 2',5'-dimethoxy benzyl substitution was found to be effective in one assay, while bulky substituents like 1-naphthyl were less tolerated. nih.gov This demonstrates that a wide array of electronic and steric variations on the benzyl moiety is synthetically accessible and functionally relevant.

Table 2: Examples of Benzyl Moiety Substitutions and Their Effects

Parent Scaffold Benzyl Substitution Synthetic Method Observed Effect Reference
Pyrrolo[2,3-d]pyrimidine 2'-Chloro Negishi Coupling >33-fold more active than parent regioisomer in VEGFR-2 assay nih.gov
Pyrrolo[2,3-d]pyrimidine 3',4',5'-Trimethoxy Negishi Coupling 8.8-fold less active than standard in VEGFR-1 assay nih.gov
Pyrrolo[2,3-d]pyrimidine 2',5'-Dimethoxy Negishi Coupling Active in EGFR assay nih.gov
Pyrrolo[2,3-d]pyrimidine 1-Naphthyl Negishi Coupling Most active in series in VEGFR-2 assay, but bulky groups generally not tolerated nih.gov

Formation of Fused Pyrimidine Systems

The this compound scaffold can serve as a precursor for the construction of more complex, fused heterocyclic systems. derpharmachemica.com These reactions typically involve the cyclization of a suitably functionalized pyrimidine derivative. For example, starting with a 4-aminopyrimidine-5-carbonitrile (B127032) or 4-aminopyrimidine-5-carboxamide (B188243) allows for the annulation of a second ring onto the pyrimidine core. derpharmachemica.com

A variety of fused systems can be synthesized, including:

Pyrido[2,3-d]pyrimidines : These can be formed from 4-aminopyrimidine (B60600) derivatives. derpharmachemica.com

Pyrimido[4,5-d]pyrimidines : Synthesized from precursors like 4-amino-2-(methylthio)pyrimidine-5-carbonitrile, which can be cyclized, for instance, by refluxing in acetic anhydride (B1165640) to yield a 2-methyl-7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one. derpharmachemica.com

Triazolo[4,3-a]pyrimidines : Another class of fused heterocycles accessible from pyrimidine starting materials. derpharmachemica.com

The synthesis of these fused systems often involves simple and efficient procedures that build upon a pre-formed pyrimidine core, highlighting the utility of substituted pyrimidines as versatile building blocks in heterocyclic chemistry. derpharmachemica.comjchr.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound and its derivatives. Key strategies often focus on improving the efficiency of cross-coupling and substitution steps.

In Suzuki-Miyaura couplings, a thorough screening of reaction conditions, including catalyst, base, and solvent, has led to highly efficient protocols. mdpi.com The use of microwave irradiation has been shown to be particularly advantageous, enabling the regioselective preparation of C4-substituted pyrimidines in as little as 15 minutes with extremely low palladium catalyst loading (0.5 mol%). mdpi.com This approach offers a rapid and cost-effective synthetic route. mdpi.com

For nucleophilic aromatic substitution (SNAᵣ) reactions, which are common in the synthesis of substituted pyrimidines, conditions can be demanding. For example, the synthesis of certain 2,4-disubstituted pyrimidine derivatives required heating at 145–150 °C in a sealed pressure vessel to achieve moderate to good yields (50–90%). nih.gov In other cases, milder conditions have been developed. The synthesis of a racemic 2-amino-6-benzylpyrimidin-4-one derivative was achieved via a two-step route featuring a final nucleophilic displacement under mild conditions that proceeded with high yield. acs.org

The choice of solvent is also a critical parameter. In the development of a one-pot double Suzuki coupling, it was found that alcoholic solvent mixtures afforded much greater reactivity at lower temperatures compared to the use of polar aprotic solvents. nih.gov Computational tools, such as Lowest Unoccupied Molecular Orbital (LUMO) analysis, can also be applied to predict the reactivity of different positions on a polyhalogenated pyrimidine ring, guiding the selection of conditions for selective cross-coupling reactions. wuxibiology.com

Stereochemical Control in this compound Synthesis

When substituents on the this compound scaffold create a chiral center, controlling the stereochemistry becomes a significant synthetic challenge. A common example is when the benzylic carbon itself is substituted, as seen in derivatives like 6-[1-(2,6-difluorophenyl)ethyl]-5-methyl-2-amino-3H-pyrimidin-4-one. acs.org

In such cases, the initial synthesis often produces a racemic mixture. acs.org The separation of enantiomers can then be achieved using chiral chromatography. For instance, the direct resolution of chiral 2-amino-6-benzylpyrimidin-4-one analogs was successfully performed by HPLC on a Chiralpak AD chiral stationary phase. acs.orgnih.gov

Research has shown that the biological activity of these chiral compounds can be highly dependent on their absolute configuration. acs.orgnih.gov In a study of pyrimidine-based HIV-1 inhibitors, the (R)-enantiomer was found to be significantly more potent—by a factor of 2,800 to 11,000-fold—than the corresponding (S)-enantiomer against both wild-type and mutant strains of the virus. acs.org This highlights the importance of stereochemical control, as the desired biological activity may reside in only one of the enantiomers. While direct asymmetric synthesis methods for this specific scaffold are not widely reported, the resolution of racemates provides a reliable, albeit less atom-economical, path to the enantiomerically pure compounds. acs.org The development of stereoselective syntheses, potentially using chiral auxiliaries or asymmetric catalysis, remains an important goal for producing these potent molecules more efficiently. nih.govresearchgate.net

Biological Activities and Target Interactions

Antiviral Research: Focus on HIV-1 Reverse Transcriptase Inhibition

A substantial body of research has been dedicated to exploring 6-benzylpyrimidin-4-amine analogs as potent antiviral agents, particularly against HIV-1. These investigations have centered on their interaction with the viral enzyme reverse transcriptase (RT), a critical component in the HIV replication cycle.

Derivatives of this compound function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). nih.gov Unlike their nucleoside counterparts (NRTIs), which compete with natural deoxynucleotides for incorporation into the viral DNA chain, NNRTIs employ a different inhibitory mechanism. nih.govmdpi.com They bind to a specific, allosteric, and hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, located approximately 10 Å away from the polymerase active site. mdpi.comresearchgate.net This binding pocket is often referred to as the NNRTI-binding pocket (NNIBP). mdpi.com

The binding of the NNRTI molecule induces conformational changes within the enzyme, which distorts the active site and limits the mobility of the p66 subunit, thereby disrupting the catalytic activity required for converting viral RNA into DNA. nih.govresearchgate.net This allosteric inhibition effectively blocks the DNA polymerization process, halting viral replication. researchgate.net The interaction is characterized by hydrophobic forces and hydrogen bonds between the inhibitor and amino acid residues lining the pocket, such as Tyr181, Tyr188, Lys101, and Lys103. nih.govnih.gov

Numerous studies have demonstrated the potent inhibitory activity of this compound derivatives against the wild-type (WT) strain of HIV-1. The structural scaffold of these pyrimidine (B1678525) analogs has proven to be highly adaptable for modifications that enhance their binding affinity to the reverse transcriptase enzyme.

For example, a series of 2,5-disubstituted 6-(1-naphthylmethyl)-pyrimidin-4(3H)-ones, which are structurally related to this compound, showed moderate to good activity against wild-type HIV-1, with IC50 values in the micromolar range. nih.gov Similarly, the development of piperidine-linked aminopyrimidine derivatives has led to compounds with very potent activity against wild-type HIV-1. researchgate.netnih.gov Another class, 4-benzyl-3-dimethylaminopyridinones, also displayed activity in the nanomolar range against wild-type HIV-1 in vitro. nih.gov

The table below summarizes the anti-HIV-1 activity of selected pyrimidine derivatives against the wild-type virus.

Compound ClassSpecific Derivative ExampleActivity (IC50/EC50)Cell LineSource
6-(1-Naphthylmethyl)pyrimidin-4(3H)-onesCompound 6d0.21 µM (IC50)MT-4 nih.gov
Piperidin-4-yl-aminopyrimidinesN-benzyl compound 5kPotent activity reportedNot specified nih.gov
4-Benzyl-3-dimethylaminopyridinonesCompound 13Nanomolar range activityNot specified nih.gov
Amine-type cyclopentanepyridinoneCompound 9540 nM (EC50)Not specified nih.gov

A major challenge in HIV-1 therapy is the rapid emergence of drug-resistant viral strains due to the high mutation rate of the reverse transcriptase enzyme. For NNRTIs, single amino acid substitutions in the binding pocket can significantly reduce inhibitor binding and efficacy. The most common and clinically significant mutations conferring resistance to first-generation NNRTIs include K103N and Y181C. nih.govscispace.comstanford.edu The K103N mutation is known to reduce the susceptibility to nevirapine (B1678648) and efavirenz (B1671121) significantly. stanford.edu The Y181C mutation is also frequently observed after nevirapine use and can confer cross-resistance to other NNRTIs. scispace.com

Second-generation NNRTIs, including advanced this compound derivatives, have been specifically designed to overcome these resistance mechanisms. Their chemical structures possess greater conformational flexibility, allowing them to adapt their binding mode within the mutated pocket and establish new interactions with the enzyme. This adaptability helps them retain potency against strains that are resistant to earlier NNRTIs. researchgate.netnih.gov

Research into novel piperidine-linked aminopyrimidines has yielded derivatives that retain broad activity against drug-resistant mutant viruses, including those with the K103N/Y181C double mutation and the Y188L mutation. researchgate.netnih.gov Furthermore, studies on 4-benzyl and 4-benzoyl-3-dimethylaminopyridinone analogues have identified compounds active against the K103N, Y181C, and Y188L mutant strains, with some showing a superior inhibition profile compared to established drugs like nevirapine and efavirenz in cellular assays. nih.gov

Compound ClassMutant Strain(s)Observed ActivitySource
Piperidin-4-yl-aminopyrimidinesK103N/Y181C, Y188LRetained potency researchgate.netnih.gov
4-Benzyl-3-dimethylaminopyridinonesK103N, Y181C, Y188LActive with IC50 values < 1 µM nih.gov
Dihydrofuro[3,4-d]pyrimidinesK103N+Y181CSome derivatives showed excellent activity nih.gov

Many this compound derivatives possess a chiral center, meaning they can exist as two non-superimposable mirror images called enantiomers (R and S forms). The three-dimensional orientation of atoms in a drug molecule is critical for its interaction with a biological target, and consequently, enantiomers often exhibit different biological activities.

In the context of HIV-1 inhibition by this class of compounds, research has demonstrated significant enantioselective potency. Studies on 2-(Alkyl/Aryl)Amino-6-Benzylpyrimidin-4(3H)-ones revealed that the R enantiomers were generally more potent inhibitors of HIV-1 reverse transcriptase than their corresponding S counterparts and the racemic mixtures. acs.org For instance, one specific R-enantiomer, (R)-2, was found to be more efficient than both its S-form and reference compounds in cellular and enzyme assays. acs.org This stereospecificity highlights that the precise spatial arrangement of the substituents on the pyrimidine core is crucial for optimal binding within the NNRTI pocket of the HIV-1 reverse transcriptase.

Antimicrobial Investigations

Beyond their well-documented antiviral effects, pyrimidine derivatives, including those related to this compound, have been explored for broader antimicrobial properties. The pyrimidine nucleus is a fundamental component of various biologically important molecules, which may allow its derivatives to interact with enzymes and genetic material in microbial cells. nih.govproquest.com

Several studies have reported the synthesis of novel pyrimidine derivatives and their subsequent evaluation for antibacterial activity. researchgate.netnih.gov These compounds have been tested against a panel of both Gram-positive and Gram-negative bacteria. For instance, certain synthesized pyrimidine derivatives were screened in vitro using the disk diffusion assay against bacteria such as Bacillus subtilis (Gram-positive) and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). researchgate.net Thieno[2,3-d]pyrimidine derivatives, a related class of compounds, have also shown notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. mdpi.com The observed activity suggests that the pyrimidine scaffold is a promising starting point for the development of new antibacterial agents. researchgate.netresearchgate.net

Antifungal Spectrum of Activity

Research has demonstrated that this compound, often referred to in agricultural and botanical contexts as 6-benzylaminopurine (B1666704) (BAP), and its related derivatives, possess a notable spectrum of antifungal activity. These compounds have shown inhibitory effects against several fungal phytopathogens.

Specifically, the cyclic synthetic cytokinin 6-benzylaminopurine (BAP) has been observed to inhibit the growth of Botrytis cinerea, Sclerotinia sclerotiorum, and Fusarium oxysporum on potato dextrose agar (B569324) plates. The degree of inhibition varies with the concentration and the specific fungal species. For instance, at a concentration of 100 μM, BAP inhibited the growth of B. cinerea by 60% and S. sclerotiorum by 43%, while F. oxysporum showed about 20% inhibition. Furthermore, certain novel pyrimidin-4-amine derivatives have demonstrated fungicidal activity against Pseudoperonospora cubensis.

Table 1: Antifungal Activity of 6-Benzylaminopurine (BAP)

Fungal Species Concentration % Inhibition
Botrytis cinerea 100 μM 60%
Sclerotinia sclerotiorum 100 μM 43%
Fusarium oxysporum 100 μM ~20%

Anticancer Research and Molecular Targets

The pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents. Derivatives of this compound have been a focus of research for their potential to target various molecular pathways involved in cancer progression.

Inhibition of Specific Enzymes

USP1/UAF1 Deubiquitinase: A significant area of anticancer research involves the inhibition of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex, which plays a critical role in DNA damage response pathways. Medicinal chemistry efforts have led to the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives, such as the compound ML323, which act as highly potent and selective inhibitors of USP1/UAF1. nih.govabmole.com Inhibition of this complex leads to increased monoubiquitination of key proteins involved in DNA repair, ultimately resulting in decreased cancer cell survival. abmole.com This makes the USP1/UAF1 complex a promising molecular target for anticancer therapies. nih.govabmole.com

Glyoxalase I: The enzyme Glyoxalase I (Glo-I) is involved in the detoxification of methylglyoxal, a byproduct of glycolysis, and its overexpression has been linked to multidrug resistance in cancer. While the inhibition of Glo-I is a researched anticancer strategy, literature from the conducted searches does not establish a direct inhibitory activity of this compound or its immediate derivatives on this specific enzyme. Research on Glo-I inhibitors has primarily focused on other classes of molecules, such as S-p-bromobenzylglutathione cyclopentyl diester (BBGD).

Kinases: The 6-benzylaminopurine (BAP) structure has been shown to be a foundation for developing inhibitors of various protein kinases. wikipedia.org Research on 38 different BAP derivatives revealed that several compounds exhibited inhibitory activity against cyclin-dependent kinase 2 (CDK2). nih.govnih.gov This inhibition of CDKs, which are crucial for cell cycle regulation, is believed to contribute to the antiproliferative effects of these compounds. wikipedia.orgnih.gov In plants, 6-benzylaminopurine is also known to be an inhibitor of respiratory kinase. zellx.denih.gov

Polymerases: Studies have explored the effects of related pyrimidine structures on DNA polymerases. Specifically, N6-substituted 6-aminopyrimidines, which include 2-amino-6-(benzylamino)pyrimidines, have been examined for their ability to inhibit DNA polymerase III from Bacillus subtilis. This suggests that the broader chemical class has the potential to interfere with DNA replication machinery.

Interference with Cellular Processes

DNA Synthesis: The biological activities of this compound derivatives interfere with DNA synthesis through multiple mechanisms. The inhibition of the USP1/UAF1 complex directly impacts DNA damage response and DNA translesion synthesis pathways. nih.gov Furthermore, the demonstrated inhibition of DNA polymerase III by related 6-aminopyrimidine compounds points to a direct disruption of the DNA replication process.

Cell Division: As a synthetic cytokinin, 6-benzylaminopurine is fundamentally involved in the regulation of cell division (cytokinesis) in plants. In cancer research, this activity is mirrored in the targeting of the cell division cycle. The inhibition of cyclin-dependent kinases (CDKs) by BAP derivatives is a primary mechanism for exerting antiproliferative effects, as CDKs are essential for the progression of the cell cycle. nih.govnih.gov At higher concentrations, BAP has also been shown to block mitotic entry and cause defects in cytokinesis in moss, further highlighting its impact on cell division processes.

Other Biological Activities

Beyond antimicrobial and anticancer research, derivatives of this compound have been investigated for other bioactivities, notably as insecticidal agents. A series of novel pyrimidin-4-amine derivatives have been synthesized and tested, showing excellent insecticidal activity against agricultural pests such as Mythimna separata (armyworm), Aphis medicagini (bean aphid), and Tetranychus cinnabarinus (carmine spider mite). zellx.de The mechanism for this activity is suggested to be the inhibition of the enzyme acetylcholinesterase (AChE). zellx.de

Table 2: Insecticidal Activity of Pyrimidin-4-amine Derivatives

Target Pest Activity Noted
Mythimna separata Excellent (100% activity for some derivatives) nih.gov
Aphis medicagini Excellent zellx.de
Tetranychus cinnabarinus Excellent zellx.de

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Requirements for Biological Activities

Systematic modifications of the 6-benzylpyrimidin-4-amine scaffold have revealed that specific substitutions at key positions are crucial for enhancing biological efficacy. These studies have helped to define the essential pharmacophoric elements and guide the development of more potent and targeted derivatives.

The benzyl (B1604629) group at the C-6 position of the pyrimidine (B1678525) ring is a cornerstone of the pharmacophore, playing a pivotal role in the biological activity of this class of compounds. Research has consistently demonstrated that the presence of this aromatic side chain is essential for potent inhibitory activity in various biological assays. The nature and substitution pattern of the benzyl ring can significantly modulate the compound's potency and selectivity.

Initial structure-activity relationship (SAR) studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the deubiquitinase USP1/UAF1 revealed that a simple, unsubstituted phenyl ring at this position conferred modest potency. However, the introduction of substituents onto the phenyl ring led to a range of effects. A flat SAR was observed for most electron-withdrawing and electron-donating groups, indicating that electronic effects on the benzyl ring are not the primary driver of potency.

A significant breakthrough was the discovery that substitution at the 4-position of the benzyl ring with another aromatic ring, such as a phenyl or pyridyl group, was well-tolerated and led to a substantial increase in potency. For instance, the introduction of a 3-pyridyl or 4-pyridyl group at the 4-position of the benzyl ring resulted in compounds with significantly improved inhibitory concentrations (IC50) in the low micromolar range. This suggests that this "northern portion" of the molecule extends into a region of the target protein where additional favorable interactions can be made.

Table 1: Effect of Substituents on the C-6 Benzyl Group on USP1/UAF1 Inhibition
CompoundR Group on Benzyl RingIC50 (µM)
Analog 1-H3.1
Analog 24-Phenyl3.7
Analog 34-(3-pyridyl)1.1
Analog 44-(4-pyridyl)1.9

The C-2 position of the pyrimidine ring has been identified as a critical site for modification, with substitutions at this position profoundly influencing the inhibitory potency of this compound derivatives. SAR studies have shown that the nature of the substituent at C-2 is a key determinant of activity.

In the context of USP1/UAF1 inhibitors, replacing the initial 2-trifluoromethyl (CF3)-phenyl group with other substituents revealed a strong preference for substitution at the 2-position of this phenyl ring over the 3- or 4-positions. Derivatives with 3-CF3-phenyl or 4-CF3-phenyl groups were found to be inactive.

Further exploration of the 2-position of the phenyl ring at C-2 of the pyrimidine demonstrated that both electron-donating and electron-withdrawing groups could be tolerated, although with varying effects on potency. For instance, a 2-methoxy (OMe) group provided comparable activity to the 2-CF3 group, while a 2-nitro (NO2) group led to a significant loss in activity. Simple alkyl substituents such as methyl (Me) and ethyl (Et) also resulted in similar potency.

A remarkable 6-fold improvement in potency was achieved by replacing the 2-CF3 group with an isopropyl group, highlighting the importance of steric bulk in this region of the molecule for optimal interaction with the target enzyme. Conversely, fluorination of the isopropyl group led to a decrease in potency. The substitution of the phenyl ring with a cyclopentyl group or nitrogen-containing heterocycles resulted in inactive compounds, underscoring the specific requirement for a substituted phenyl ring at the C-2 position for this particular biological target.

Table 2: Influence of C-2 Phenyl Substituents on USP1/UAF1 Inhibition
CompoundR Group at C-2 PhenylIC50 (nM)
Analog 52-CF31100
Analog 63-CF3Inactive
Analog 74-CF3Inactive
Analog 82-OMe940
Analog 92-Me1200
Analog 102-Et1100
Analog 112-Isopropyl180

The C-5 position of the pyrimidine ring has been shown to be a valuable site for modification to enhance the biological activity of this compound analogs. Substitutions at this position can significantly impact potency, likely by influencing the compound's conformation and interaction with the target protein.

In the development of USP1/UAF1 inhibitors, the introduction of a methyl group at the C-5 position of the pyrimidine core led to a notable two-fold increase in potency. This suggests that the methyl group occupies a favorable hydrophobic pocket within the enzyme's active site. In contrast, moving the methyl group to the C-6 position resulted in a three-fold decrease in potency, highlighting the positional sensitivity of this substitution.

The introduction of other small alkyl groups or even a dimethyl substitution at the C-5 and C-6 positions was also well-tolerated. Furthermore, incorporating other small, non-polar groups at the C-5 position, such as methoxy (OMe), fluorine (F), and thiomethyl (SMe), also yielded compounds with good potency. However, larger or more polar groups like amino (NH2) and dimethylamino (NMe2) were less favorable, resulting in a decrease in inhibitory activity. These findings underscore the importance of a small, lipophilic substituent at the C-5 position for optimal activity in this series of compounds.

Table 3: Effect of C-5 Pyrimidine Substitutions on USP1/UAF1 Inhibition
CompoundR Group at C-5IC50 (nM)
Analog 12 (unsubstituted)-H140
Analog 13-CH370
Analog 14-OCH370
Analog 15-F110
Analog 16-SMe110
Analog 17-NH2310
Analog 18-NMe2190

In general, N-alkylation of the pyrimidine ring can alter the planarity and electron distribution of the heterocyclic system, which in turn can affect its interaction with biological targets. Studies on related 2-benzylthiopyrimidine derivatives have shown that N-alkylation at the N-1 position can enhance antibacterial activity against certain strains. This suggests that the introduction of alkyl or aryl groups at this position may lead to improved membrane permeability or more favorable interactions with the bacterial target.

However, in many cases, the unsubstituted N-1 and N-3 positions are critical for forming key hydrogen bonds with the target protein. For example, in the context of enzyme inhibition, these nitrogen atoms can act as hydrogen bond acceptors, anchoring the pyrimidine core within the active site. Therefore, any modification at these positions must be carefully considered, as it could disrupt these vital interactions and lead to a loss of activity. The specific impact of N-1 and N-3 modifications is highly dependent on the particular biological target and the nature of the binding pocket.

Stereochemical Influence on Activity and Specificity

Stereochemistry plays a critical role in the biological activity and specificity of many small molecule drugs, and this compound derivatives are no exception. The introduction of chiral centers into the molecule can lead to stereoisomers with significantly different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and often exhibit stereoselective binding with their ligands.

While the core this compound scaffold is achiral, the introduction of chiral substituents, for example on the benzyl group or at other positions, can create stereoisomers. Although specific studies on the stereochemical influence on this compound analogs are not extensively reported in the provided search results, general principles of medicinal chemistry suggest that the spatial arrangement of atoms is crucial for optimal interaction with a biological target.

For instance, if a substituent on the benzyl ring creates a chiral center, the (R)- and (S)-enantiomers could have vastly different affinities for the target protein. One enantiomer might fit perfectly into a hydrophobic pocket, while the other might experience steric hindrance, leading to a significant difference in potency. Novel chiral amino-pyrimidine derivatives have been synthesized and shown to have excellent antiviral activities, superior to existing commercial agents, highlighting the potential for stereochemistry to enhance biological effects. The development of methods for chiral resolution and the synthesis of stereochemically pure isomers are therefore essential steps in the optimization of this class of compounds.

Structure-Mechanism Correlation Analysis

Understanding the correlation between the chemical structure of a compound and its mechanism of action is a fundamental goal of medicinal chemistry. For this compound derivatives, this involves elucidating how specific structural features contribute to their interaction with a biological target and the subsequent modulation of its function.

In the case of the N-benzyl-2-phenylpyrimidin-4-amine derivatives that inhibit the USP1/UAF1 deubiquitinase complex, a strong correlation has been demonstrated between their IC50 values for enzyme inhibition and their cellular activity. These compounds lead to an increase in monoubiquitinated PCNA (Ub-PCNA) levels and a decrease in cell survival in non-small cell lung cancer cells. This provides a clear link between the inhibition of the target enzyme and the observed cellular phenotype.

The SAR data provides further insights into the structure-mechanism correlation. For example, the requirement for a bulky, hydrophobic group at the 2-position of the phenyl ring at C-2 of the pyrimidine suggests that this part of the molecule binds in a deep hydrophobic pocket of the USP1 enzyme. Similarly, the beneficial effect of a small, lipophilic substituent at the C-5 position indicates an interaction with another hydrophobic region. The necessity of the 4-pyridyl-benzyl moiety at C-6 points to its role in extending out of the active site to engage in additional interactions that enhance binding affinity.

By correlating these structural requirements with the known three-dimensional structure of the target protein (when available) through molecular modeling and X-ray crystallography, a detailed picture of the binding mode can be developed. This allows for a more rational, structure-based design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The ultimate goal of this analysis is to understand not just what structural features are important, but why they are important in the context of the compound's mechanism of action.

Optimization of Activity through Structural Modifications

The this compound scaffold has been the subject of extensive medicinal chemistry efforts to optimize its biological activity, primarily through systematic structural modifications. Researchers have explored how altering various positions on both the pyrimidine and the benzyl moieties can influence potency and other pharmacological properties. These structure-activity relationship (SAR) studies have provided critical insights into the molecular interactions necessary for the desired biological effect.

Modifications on the Pyrimidine Core

One key area of investigation has been the substitution on the pyrimidine ring itself. Studies on a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the USP1/UAF1 deubiquitinase complex revealed that substitutions at the 5- and 6-positions of the pyrimidine ring significantly impact inhibitory potency. acs.orgnih.gov

For instance, the introduction of a methyl group at the 5-position of the pyrimidine ring led to a notable increase in potency. The 5-methyl derivative (Compound 38 ) showed an approximately two-fold enhancement in activity compared to the unsubstituted analog. acs.org Conversely, placing the methyl group at the 6-position (Compound 39 ) resulted in a three-fold decrease in potency. acs.org Combining these modifications into a 5,6-dimethyl derivative (Compound 40 ) resulted in a compound with good, albeit slightly reduced, potency compared to the 5-methyl version. acs.org

Further exploration at the 5-position showed that other groups were also well-tolerated. A methoxy group (OMe) at this position (Compound 49 ) yielded a potent compound with an IC₅₀ value of 70 nM. acs.org Similarly, a fluorine atom (F) at the 5-position (Compound 50 ) maintained good activity. acs.org These findings suggest that the 5-position is a critical site for modification to enhance the inhibitory activity of this class of compounds.

Compound IDModification on Pyrimidine RingTargetIC₅₀ (nM)
37UnsubstitutedUSP1/UAF1140
385-MethylUSP1/UAF170
396-MethylUSP1/UAF1210
405,6-DimethylUSP1/UAF1120
495-MethoxyUSP1/UAF170
505-FluoroUSP1/UAF1110

Modifications on the Benzyl Group and Linker

In other studies focusing on pesticidal activity, a series of novel pyrimidin-4-amine derivatives were synthesized with modifications to the benzyl group and substitutions on the pyrimidine ring. nih.gov These compounds feature a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety attached to the benzyl ring. The research highlighted the importance of substitutions at the 5- and 6-positions of the pyrimidine ring for broad-spectrum insecticidal and fungicidal activity. nih.gov

Specifically, compounds with a 5-chloro or 5-bromo substitution alongside a 6-(1-fluoroethyl) group on the pyrimidine ring demonstrated significant biological activity. Compound U7 , with a 5-chloro substitution, and U8 , with a 5-bromo substitution, were identified as having potent, broad-spectrum activity. nih.gov

The data below details the insecticidal activity of these compounds against Mythimna separata (armyworm) and their fungicidal activity against Pseudoperonospora cubensis (downy mildew).

Compound IDModification on Pyrimidine RingActivity vs. M. separata (LC₅₀, mg/L)Activity vs. P. cubensis (EC₅₀, mg/L)
U75-chloro, 6-(1-fluoroethyl)3.57 ± 0.4224.94 ± 2.13
U85-bromo, 6-(1-fluoroethyl)4.22 ± 0.4730.79 ± 2.21

These SAR studies underscore the chemical tractability of the this compound scaffold. The research demonstrates that targeted modifications at specific positions on the pyrimidine core can lead to significant improvements in biological potency, allowing for the fine-tuning of activity against various enzymatic and biological targets.

Computational and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 6-Benzylpyrimidin-4-amine. DFT methods are employed to calculate the ground state molecular geometry and various electronic properties that govern the molecule's behavior.

For a related compound, 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, DFT calculations with the B3LYP/6-31G(d,p) basis set have been used to determine optimized geometrical parameters such as bond lengths, bond angles, and torsion angles. researchgate.net Similar calculations for this compound would elucidate the spatial arrangement of its atoms and the planarity of its pyrimidine (B1678525) and benzyl (B1604629) rings.

Key electronic properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, stability, and polarizability. researchgate.netresearchgate.netedu.krd A smaller energy gap generally implies higher reactivity. Furthermore, the molecular electrostatic potential (MEP) can be calculated to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. researchgate.netresearchgate.netedu.krd

Table 1: Key Electronic Properties from DFT Calculations

PropertyDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate electrons.Indicates the molecule's nucleophilic character and regions prone to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.Indicates the molecule's electrophilic character and regions prone to nucleophilic attack.
HOMO-LUMO Energy Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP) A 3D map of the electron density, showing positive, negative, and neutral electrostatic potential regions.Helps in predicting intermolecular interactions, such as hydrogen bonding and sites for reactions.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov These studies involve the development of mathematical models that correlate molecular descriptors with observed biological responses.

Predictive QSAR models are developed using a series of related compounds with known biological activities. For pyrimidine derivatives, 2D-QSAR and 3D-QSAR models have been successfully employed to predict anticancer and antifungal activities. nih.govresearchgate.net These models are typically built using statistical methods like multiple linear regression (MLR) or more advanced techniques like genetic function approximation. researchgate.net The predictive power of these models is rigorously validated through internal and external cross-validation procedures. researchgate.net For a series of 1,6-dihydropyrimidine derivatives, a predictive QSAR model was developed to study their antifungal activity. researchgate.net Such models can be instrumental in predicting the biological activity of novel this compound derivatives before their synthesis, thereby saving time and resources. nih.gov

The success of a QSAR model hinges on the selection of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties, including lipophilic, electronic, geometric, and spatial characteristics. researchgate.net In studies of pyrimidine derivatives, important descriptors have been identified that significantly contribute to their biological activity. These can include topological indices (e.g., CHI_3_C), surface area descriptors (e.g., Molecular_SurfaceArea), and electronic descriptors (e.g., Jurs_DPSA_1). researchgate.net Identifying such key descriptors for this compound and its analogs would provide valuable insights into the structural features that are crucial for a specific biological effect, such as anticancer activity. nih.gov

Table 2: Common Molecular Descriptors in QSAR Studies

Descriptor CategoryExample DescriptorsInformation Provided
Constitutional Molecular Weight, Atom CountBasic information about the molecule's composition.
Topological Connectivity Indices (e.g., Chi indices)Describes the branching and connectivity of the molecular structure.
Geometric Molecular Surface Area, Molecular VolumeRelates to the size and shape of the molecule, which can influence its fit into a binding site.
Electronic Dipole Moment, HOMO/LUMO energiesDescribes the electronic distribution and reactivity of the molecule.
Lipophilic LogPQuantifies the hydrophobicity of the molecule, which is important for membrane permeability and protein binding.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target).

Molecular docking studies are crucial for elucidating the binding mode of this compound with its biological targets. nih.govfrontiersin.org These studies predict the preferred orientation of the ligand within the active site of a protein and estimate the binding affinity. For various pyrimidine derivatives, docking studies have successfully identified key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the target's active site. nih.gov For instance, in the case of certain pyrimidine derivatives targeting human cyclin-dependent kinase 2, docking studies have revealed specific binding energies and interactions. nih.gov Similar analyses for this compound would provide a detailed understanding of its mechanism of action at a molecular level, which is invaluable for structure-based drug design. mdpi.com

Protein-Ligand Interaction Fingerprinting

Protein-Ligand Interaction Fingerprints (PLIFs) are computational tools that translate the complex, three-dimensional interactions between a ligand, such as this compound, and its protein target into a simplified, one-dimensional binary string. chemrxiv.org This bitstring format facilitates the rapid analysis and comparison of binding modes across numerous protein-ligand complexes. researchgate.net Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid residue in the protein's binding site, indicating the presence or absence of that interaction. nih.gov

The generation of a PLIF begins with a docked pose of the ligand within the protein's active site. The software then analyzes the intermolecular contacts and encodes them. Common interaction types that are encoded include:

Hydrogen bonds (as donor or acceptor)

Hydrophobic contacts

Aromatic interactions (e.g., pi-pi stacking, pi-cation)

Ionic or electrostatic interactions

Water-bridged interactions

These fingerprints are instrumental in post-docking analysis to cluster different binding poses and to identify crucial amino acid residues responsible for ligand binding. mdpi.com By comparing the interaction fingerprint of a novel compound like a this compound derivative to that of a known inhibitor, researchers can quickly assess whether the new molecule achieves a similar binding mode and engages with key "hotspot" residues. mdpi.com This methodology has been effectively used to understand the binding of pyrimidine derivatives in various targets, such as Cyclin-Dependent Kinase 2 (CDK2), where key hydrogen bonds with residues like Leu83 are critical for inhibition. rsc.org

Below is a hypothetical table illustrating how a protein-ligand interaction fingerprint might be represented for this compound docked into a generic kinase binding site, based on common interactions observed for pyrimidine-based inhibitors.

Interaction TypeAmino Acid ResidueInteraction (Present=1, Absent=0)
H-Bond Donor (Ligand)Leucine 83 (Backbone C=O)1
H-Bond Acceptor (Ligand)Leucine 83 (Backbone N-H)1
Hydrophobic ContactIsoleucine 101
Hydrophobic ContactValine 181
Hydrophobic ContactAlanine 311
Hydrophobic ContactPhenylalanine 801
Aromatic InteractionPhenylalanine 801
H-Bond Donor (Ligand)Aspartate 860
Ionic InteractionLysine 330

This table is for illustrative purposes and represents a potential interaction profile.

Virtual Screening and De Novo Design Strategies

Computational strategies like virtual screening and de novo design are pivotal in modern drug discovery for identifying and optimizing novel compounds based on a core scaffold such as this compound. nih.gov

Virtual Screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally. mdpi.com VS can be broadly categorized into two approaches:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. Millions of compounds are computationally docked into the binding site, and their potential binding affinity is estimated using scoring functions. nih.gov This approach is powerful for discovering novel scaffolds that are sterically and electrostatically complementary to the target's active site. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method uses the structure of a known active ligand (like this compound) as a template. The database is then searched for molecules that have similar structural or pharmacophoric features.

De Novo Design , in contrast, is a "from-scratch" approach to ligand design. nih.gov Instead of searching existing libraries, de novo design algorithms construct novel molecules piece by piece directly within the constraints of the protein's binding pocket. nih.govosti.gov The process typically involves assembling small molecular fragments (scaffolds, linkers, and side chains) in a step-wise manner, with each step guided by scoring functions to ensure favorable interactions with the target. nih.gov This strategy allows for the exploration of novel chemical space beyond what is available in existing compound databases. nih.gov

The following table summarizes the key differences between these two powerful computational strategies.

FeatureVirtual ScreeningDe Novo Design
Starting Point Large libraries of existing molecules. nih.govSmall molecular fragments or atoms. nih.gov
Core Principle Searching and filtering. mdpi.comBuilding and growing. nih.gov
Chemical Space Limited to the contents of the screened library.Explores novel chemical structures not present in databases. osti.gov
Primary Goal Identify promising hits from existing compounds.Generate novel molecular structures with high predicted affinity. nih.gov
Requirement 3D target structure (for SBVS) or active ligand structure (for LBVS).3D target structure.

For a scaffold like this compound, virtual screening could be used to screen a corporate or commercial database for other pyrimidine derivatives with potentially improved activity. Simultaneously, de novo design could be employed to grow different chemical moieties from the pyrimidine core to optimize interactions within the target's binding site, potentially leading to the design of entirely new and more potent inhibitors. osti.gov

Enantioselectivity Prediction through Computational Models

While the parent compound this compound is achiral, its derivatives can possess stereogenic centers, leading to the existence of enantiomers (non-superimposable mirror images). Enantiomers can have significantly different pharmacological activities and metabolic profiles. Computational models are crucial for predicting and understanding the enantioselectivity of both chemical reactions and biological interactions.

Predicting the enantiomeric outcome of a synthetic reaction or the preferential binding of one enantiomer to a biological target relies on calculating the energy differences between diastereomeric transition states or protein-ligand complexes.

Two primary computational approaches are used:

Quantum Mechanics (QM) for Asymmetric Synthesis: To predict the enantiomeric excess (ee) of an asymmetric reaction that produces a chiral derivative of this compound, QM methods are used. Researchers model the reaction pathways leading to both the (R) and (S) enantiomers. By calculating the free energies of the diastereomeric transition states, the model can predict which pathway is energetically favored, thus forecasting the major enantiomer that will be formed.

Molecular Docking and Dynamics for Biological Recognition: To predict which enantiomer will bind more potently to a chiral biological target like an enzyme or receptor, molecular modeling techniques are employed. The (R) and (S) enantiomers are individually docked into the protein's binding site. The resulting poses are then often subjected to Molecular Dynamics (MD) simulations to sample conformational flexibility and refine the binding poses. nih.gov Finally, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy for each enantiomer. nih.gov The enantiomer with the more favorable (i.e., lower) binding free energy is predicted to be the more active one. These simulations can reveal subtle differences in how each enantiomer interacts with the active site residues, providing a structural basis for the observed enantioselectivity.

The table below outlines the application of these computational models in predicting enantioselectivity for chiral derivatives of this compound.

Application AreaComputational MethodPrinciplePredicted Outcome
Asymmetric Synthesis Quantum Mechanics (QM)Calculation of transition state energies for the formation of each enantiomer.The ratio of enantiomers produced (enantiomeric excess).
Biological Activity Molecular Docking, Molecular Dynamics (MD), MM-GBSACalculation of binding free energies for each enantiomer with a chiral target. nih.govThe more potent enantiomer and the structural basis for its higher affinity.

These predictive models are invaluable for guiding the synthesis of stereochemically pure compounds and for prioritizing the development of the more potent enantiomer, thereby saving significant time and resources in the drug discovery pipeline.

Potential Research Applications Beyond Therapeutic Development

Agrochemical Applications

The pyrimidine-4-amine framework is a cornerstone in the development of modern agrochemicals, with derivatives showing potent activity as both pesticides and plant growth regulators. researchgate.netauctoresonline.org

Pesticidal Agents

In the ongoing effort to develop new pesticides to combat resistance, derivatives of pyrimidin-4-amine have emerged as a promising class of compounds with both insecticidal and fungicidal properties. nih.gov Research has demonstrated that novel pyrimidin-4-amine derivatives exhibit excellent insecticidal activity against agricultural pests such as the armyworm (Mythimna separata), the medicago aphid (Aphis medicagini), and the carmine (B74029) spider mite (Tetranychus cinnabarinus). nih.gov The same family of compounds has also shown significant fungicidal effects against pathogens like Pseudoperonospora cubensis, which causes downy mildew. nih.govacs.org

Specific derivatives, such as 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) and its 5-bromo counterpart (U8), have been identified as having broad-spectrum activity. nih.gov Studies on the mode of action suggest that some of these compounds may function by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. nih.gov The structural versatility of the pyrimidin-4-amine scaffold allows for fine-tuning to enhance potency and spectrum of activity. researchgate.net

Compound DerivativeTarget OrganismActivity TypeMeasured Efficacy (LC50 / EC50)
U7Mythimna separata (Armyworm)InsecticidalLC50: 3.57 mg/L
U8Mythimna separata (Armyworm)InsecticidalLC50: 4.22 mg/L
U7Pseudoperonospora cubensisFungicidalEC50: 24.94 mg/L
U8Pseudoperonospora cubensisFungicidalEC50: 30.79 mg/L

Plant Growth Regulators

While the similarly named purine (B94841) derivative, 6-benzylaminopurine (B1666704) (BAP), is a well-known synthetic cytokinin used extensively to stimulate cell division and improve plant growth, the specific role of 6-benzylpyrimidin-4-amine is less defined in widely available literature. However, the broader class of pyrimidine (B1678525) derivatives is recognized for its potential to influence plant development. auctoresonline.org Certain synthetic pyrimidine derivatives have been shown to possess auxin-like and cytokinin-like activity, capable of regulating the growth and photosynthesis of major crops like winter wheat. auctoresonline.org These compounds can enhance shoot and root length as well as chlorophyll (B73375) and carotenoid content, with effects that are dependent on the specific chemical substituents on the pyrimidine ring. auctoresonline.org This suggests that the this compound scaffold is a promising candidate for developing new, highly specific plant growth regulators. auctoresonline.org

Materials Science and Functional Materials

The pyrimidine core is increasingly being explored for applications in materials science due to its unique electronic and structural properties. Pyrimidine-based molecules are being investigated as components of functional materials, including organic light-emitting diodes (OLEDs), where they can form part of twisted donor-acceptor architectures for highly efficient blue electroluminescence. nih.gov The electron-rich nature of the pyrimidine ring makes it a valuable building block for creating materials with tailored optoelectronic and charge transport properties. nih.gov While specific applications of this compound itself in materials science are not yet widely documented, its structure provides a robust and versatile platform for synthesizing novel dyes and functional polymers. nih.govresearchgate.net

Biochemical Tool Compounds for Pathway Elucidation

Beyond direct therapeutic applications, derivatives of pyrimidine-4-amine serve as critical tool compounds for probing complex biological pathways. These molecular probes allow researchers to selectively inhibit or modulate the function of specific proteins, thereby elucidating their role in cellular processes. acs.org

For instance, pyrimidine-embedded scaffolds have been designed to mimic protein secondary structures like α-helices and β-strands. acs.org These peptidomimetics can selectively modulate protein-protein interactions (PPIs), which are often considered difficult to target with traditional small molecules. By using these tools, researchers can investigate the functional consequences of disrupting specific PPIs, providing insights into disease mechanisms. acs.org Derivatives of pyrido[3,4-d]pyrimidine (B3350098) have been synthesized and evaluated as antagonists for the human chemokine receptor CXCR2, a key protein involved in inflammatory responses, demonstrating their utility in studying signaling pathways. nih.gov

Compound ClassBiological TargetPathway Elucidated
Pyrimidine-embedded peptidomimeticsProtein-Protein Interfaces (PPIs)Tau aggregation, Lipid droplet accumulation
Pyrido[3,4-d]pyrimidine derivativesChemokine Receptor CXCR2Inflammatory signaling pathways

Scaffold for Further Chemical Derivatization in Diverse Fields

The true potential of this compound lies in its utility as a versatile chemical scaffold. The pyrimidine ring and its substituents can be readily modified through a variety of synthetic reactions, allowing for the creation of large libraries of derivative compounds. growingscience.commdpi.com This chemical tractability is crucial for developing molecules with optimized properties for a range of applications.

The C-4 amine group, in particular, is a key site for modification. Synthetic strategies often involve the construction of the pyrimidine ring from acyclic precursors or the functionalization of a pre-formed pyrimidine. nih.gov Techniques such as nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions enable the introduction of a wide diversity of chemical groups at various positions on the scaffold. nih.govnih.gov This adaptability has been leveraged to produce the potent pesticidal agents and specific biochemical probes discussed previously, highlighting how modifications to the core structure lead to highly specialized functions. nih.govacs.org The continued exploration of new synthetic methodologies promises to further expand the applications of this valuable heterocyclic framework. researchtrend.net

Future Research Directions and Challenges

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally friendly synthetic routes is a key focus in modern medicinal chemistry. For 6-benzylpyrimidin-4-amine and its derivatives, researchers are moving beyond traditional condensation reactions to explore more advanced and sustainable methods.

Current and Future Synthetic Approaches:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of aminopyrimidine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. nanobioletters.com

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer an efficient and atom-economical approach to generating libraries of pyrimidine (B1678525) derivatives. ijsat.orgnih.gov This strategy is particularly attractive for creating diverse analogues for SAR studies.

Catalyst-Driven Methods: The use of novel catalysts, such as iridium-pincer complexes, enables the synthesis of pyrimidines from readily available starting materials like alcohols and amidines. nih.govsci-hub.se This approach is highly regioselective and contributes to sustainable synthesis by avoiding harsh reagents and minimizing waste. nih.gov

Solid-Phase Synthesis: This methodology allows for the efficient production of large libraries of pyrimidine derivatives by anchoring the starting material to a solid support and performing sequential reactions. acs.org This is particularly useful for generating a wide range of analogues for high-throughput screening.

The table below summarizes some modern synthetic strategies applicable to pyrimidine derivatives.

Synthetic MethodologyKey AdvantagesPotential for this compound
Microwave-Assisted SynthesisRapid, improved yields, eco-friendly nanobioletters.comFaster synthesis of analogues
Multicomponent ReactionsHigh efficiency, sustainability, diversity ijsat.orgnih.govRapid generation of diverse libraries
Iridium-Catalyzed SynthesisRegioselectivity, use of simple precursors nih.govsci-hub.seSustainable and selective synthesis
Solid-Phase SynthesisHigh-throughput, ease of purification acs.orgEfficient creation of compound libraries

Advanced SAR Studies of Complex Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, future research will focus on more complex analogues to fine-tune its therapeutic properties.

Detailed SAR studies on related pyrimidine derivatives have revealed key insights. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, modifications to the pyrimidine core and the benzyl (B1604629) group significantly impacted their inhibitory activity against deubiquitinase USP1/UAF1. Introducing a methyl group at the 5-position of the pyrimidine ring increased potency, while a methyl group at the 6-position decreased it.

Future SAR studies on this compound analogues could explore:

Introduction of diverse substituents on both the pyrimidine and benzyl rings to probe the effects of electronics and sterics on activity.

Replacement of the benzyl group with other aromatic or heterocyclic moieties to explore new binding interactions with target proteins.

These studies will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Deeper Mechanistic Investigations of Biological Activities

While pyrimidine derivatives are known to exhibit a wide range of biological activities, the precise mechanisms of action are often not fully understood. Future research will need to delve deeper into the molecular pathways modulated by this compound and its analogues.

Pyrimidine-based compounds have been identified as inhibitors of various enzymes crucial for cell proliferation and survival, including:

Kinases: Many pyrimidine derivatives act as ATP-competitive inhibitors of protein kinases, which are key regulators of cellular signaling pathways. researchgate.netacs.org

Thymidylate Synthase and Dihydrofolate Reductase: These enzymes are critical for nucleotide biosynthesis, and their inhibition can disrupt DNA replication and cell division. nih.gov

Glutathione Reductase: Inhibition of this enzyme can lead to increased oxidative stress in cancer cells. juniperpublishers.com

Future mechanistic studies for this compound should include:

Target identification and validation to determine the specific proteins it interacts with.

Enzymatic assays to quantify its inhibitory effects on identified targets. researchgate.net

Cell-based assays to understand its impact on cellular processes like cell cycle progression, apoptosis, and signal transduction.

In vivo studies in animal models to confirm its therapeutic efficacy and elucidate its mechanism of action in a whole organism.

Application of Advanced Computational Techniques for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new drug candidates and the optimization of existing ones. For this compound, a variety of computational techniques can be applied to accelerate the development of more potent and selective analogues.

Key Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to correlate the 3D properties of pyrimidine derivatives with their biological activities. ccspublishing.org.cn These models can then be used to predict the activity of newly designed compounds. imist.maresearchgate.netresearchgate.net

Pharmacophore Mapping: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. benthamdirect.comresearchgate.net The resulting pharmacophore model can be used to screen virtual libraries for new compounds with the desired features. nih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net It can be used to understand the binding mode of this compound and to design modifications that enhance its binding affinity. sustech.edu

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interactions predicted by molecular docking.

The table below outlines the applications of these computational techniques in the rational design of this compound analogues.

Computational TechniqueApplicationExpected Outcome
3D-QSARPredict biological activity based on 3D structure ccspublishing.org.cnGuidance for designing more potent compounds
Pharmacophore MappingIdentify key features for biological activity benthamdirect.comresearchgate.netVirtual screening of new chemical entities
Molecular DockingPredict binding mode and affinity to target protein nih.govresearchgate.netsustech.eduDesign of analogues with improved binding
Molecular DynamicsAssess stability of ligand-protein complexValidation of docking results and binding stability

Expanding the Scope of Non-Therapeutic Applications

While the primary focus of research on this compound has been its therapeutic potential, the broader class of pyrimidine and aminopyridine derivatives has found applications in other fields. Future research could explore the non-therapeutic potential of this compound.

Potential Non-Therapeutic Applications:

Agriculture: Pyrimidine derivatives have been developed as fungicides and plant growth regulators. nih.govauctoresonline.orggoogle.com For instance, some pyrimidine compounds have shown phytohormone-like activity, improving the growth and productivity of crops like sorghum and wheat. auctoresonline.orgmnau.edu.ua The potential of this compound in this area remains to be explored.

Chemical Industry: 4-Aminopyridine, a related compound, is used as a chemical intermediate in the synthesis of dyes and other agrochemicals. nbinno.comresearchgate.netnbinno.com this compound could potentially serve as a building block for the synthesis of more complex molecules with industrial applications.

Environmental Management: 4-Aminopyridine is used as a bird repellent. nbinno.comnbinno.com While a direct application for this compound in this area is not immediately apparent, it highlights the diverse functionalities of aminopyridine and aminopyrimidine structures.

Further investigation into the physicochemical properties of this compound could reveal opportunities for its use in materials science or as a specialized chemical reagent.

Q & A

Q. What are the established synthetic routes for 6-Benzylpyrimidin-4-amine, and how can reaction conditions be optimized for higher yield?

Methodological Answer: A common synthesis involves coupling a benzylamine derivative with a halogenated pyrimidine precursor. For example:

  • Step 1: React 4-amino-6-chloropyrimidine with benzyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 80–100°C for 12–24 hours .
  • Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
    Optimization Strategies:
    • Vary solvent polarity (DMF vs. acetonitrile) to improve solubility.
    • Test catalysts (e.g., KI) to accelerate nucleophilic substitution.
    • Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. How is this compound characterized, and what analytical techniques are most effective?

Methodological Answer:

  • Structural Confirmation:
    • X-ray Crystallography: Resolve bond lengths and angles (e.g., C-N: 1.34–1.38 Å) .
    • NMR Spectroscopy: Key signals include δ 8.2 ppm (pyrimidine H), δ 4.5 ppm (benzyl CH₂), and δ 7.3–7.5 ppm (aromatic protons) .
  • Purity Assessment:
    • Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR/X-ray data with computational models (e.g., DFT calculations) .
  • Source Reliability: Prioritize data from peer-reviewed crystallography databases (e.g., Acta Crystallographica ) or NIST-standardized spectra .
  • Case Study: Discrepancies in NH₂ proton chemical shifts may arise from solvent effects (DMSO vs. CDCl₃). Replicate conditions from conflicting studies to isolate variables .

Q. What role does this compound play in enzyme inhibition studies, and how can its binding mechanisms be investigated?

Methodological Answer:

  • Biological Relevance: The compound’s pyrimidine core mimics purine bases, enabling competitive inhibition of kinases (e.g., CDK2) .
  • Mechanistic Probes:
    • Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding poses in enzyme active sites .
    • Kinetic Assays: Measure IC₅₀ values via fluorescence-based ATPase activity assays .
  • Structural Modifications: Introduce substituents (e.g., trifluoromethyl groups) to enhance binding affinity and selectivity .

Q. How can computational methods guide the design of this compound derivatives for targeted applications?

Methodological Answer:

  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with biological activity .
  • ADMET Prediction: Use tools like SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .
  • Case Study: A methyl group at the pyrimidine C6 position improved metabolic stability by 40% in murine models .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent Screening: Test mixed solvents (e.g., ethanol/water) to enhance crystal nucleation .
  • Temperature Gradients: Slow cooling from 60°C to 4°C over 48 hours yields larger, diffraction-quality crystals .
  • Additive Use: Introduce trace acetic acid to stabilize hydrogen-bonding networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.